2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
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Overview
Description
2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Preparation of 2,5-dichloropyridine: This can be achieved through the chlorination of pyridine using chlorine gas in the presence of a catalyst.
Synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine: This intermediate can be prepared by reacting pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions.
Coupling Reaction: The final step involves the coupling of 2,5-dichloropyridine with 1-(2,2,2-trifluoroethyl)pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloropyridine: A precursor in the synthesis of the target compound.
1-(2,2,2-trifluoroethyl)pyrrolidine: Another precursor used in the synthesis.
Other pyridine carboxamides: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide lies in its specific combination of dichloro and trifluoroethyl groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2F3N3O/c13-9-4-18-10(14)3-8(9)11(21)19-7-1-2-20(5-7)6-12(15,16)17/h3-4,7H,1-2,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRDXDYPXPKLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=NC=C2Cl)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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